![molecular formula C9H6ClF2N3S B14907504 8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B14907504.png)
8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by the presence of a chloro group at the 8th position, a difluoromethyl group at the 6th position, and a methylthio group at the 2nd position on the pyrido[3,4-d]pyrimidine ring system. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of pyridine and pyrimidine derivatives. . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Analyse Chemischer Reaktionen
8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to remove the chloro or difluoromethyl groups, resulting in the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The chloro, difluoromethyl, and methylthio groups contribute to its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine include other pyrido[3,4-d]pyrimidine derivatives with different substituents. These compounds share a similar core structure but differ in their chemical and biological properties due to variations in the substituent groups. The unique combination of chloro, difluoromethyl, and methylthio groups in this compound distinguishes it from other derivatives and contributes to its specific applications and activities .
Eigenschaften
Molekularformel |
C9H6ClF2N3S |
|---|---|
Molekulargewicht |
261.68 g/mol |
IUPAC-Name |
8-chloro-6-(difluoromethyl)-2-methylsulfanylpyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H6ClF2N3S/c1-16-9-13-3-4-2-5(8(11)12)14-7(10)6(4)15-9/h2-3,8H,1H3 |
InChI-Schlüssel |
MBFGFONNTGVNJW-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=C(N=C(C=C2C=N1)C(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


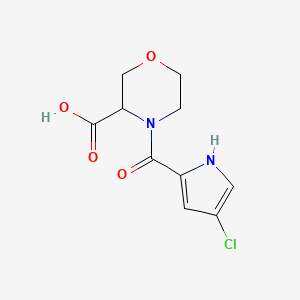
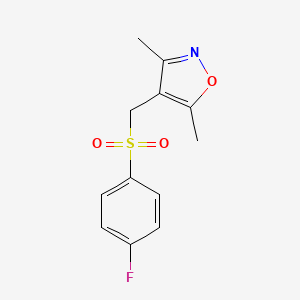
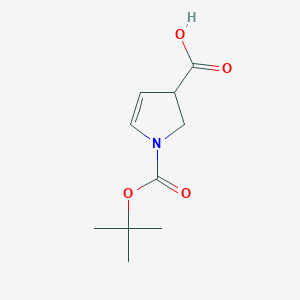
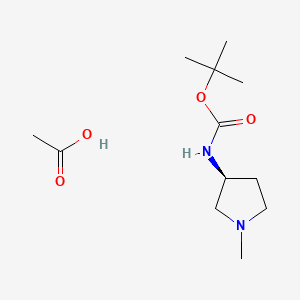
![tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14907441.png)


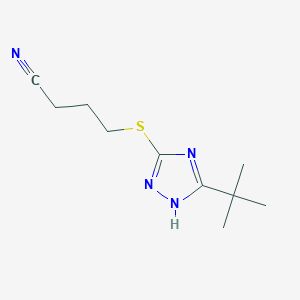
![n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14907469.png)
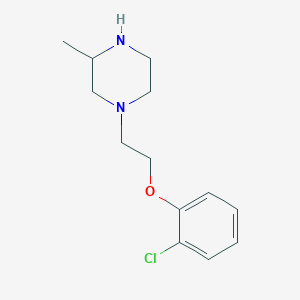


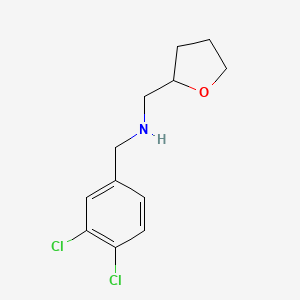
![2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14907508.png)
